molecular formula C11H16N2O5 B6663444 3-Methoxy-2-methyl-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]propanoic acid

3-Methoxy-2-methyl-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]propanoic acid

Cat. No.: B6663444
M. Wt: 256.25 g/mol
InChI Key: LMADGIDDTJHVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-methyl-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]propanoic acid is a complex organic compound with a unique structure that includes a methoxy group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]propanoic acid typically involves multiple steps, including the formation of the oxazole ring and the incorporation of the methoxy and methyl groups. One common synthetic route involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with 2-amino-2-methyl-3-methoxypropanoic acid under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated ring structure.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxazole ring can produce a dihydrooxazole derivative.

Scientific Research Applications

3-Methoxy-2-methyl-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and the methoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological processes such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-methyl-9H-carbazole: Shares the methoxy and methyl groups but has a different ring structure.

    5-Methoxy-2-methyl-3-indoleacetic acid: Contains a methoxy group and a methyl group with an indole ring instead of an oxazole ring.

    3-Methoxy-2-methyl-3-oxo-1-propenyl-cyclopropanecarboxylic acid: Similar functional groups but with a cyclopropane ring.

Uniqueness

3-Methoxy-2-methyl-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]propanoic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methoxy-2-methyl-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-7-4-8(13-18-7)5-9(14)12-11(2,6-17-3)10(15)16/h4H,5-6H2,1-3H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMADGIDDTJHVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)NC(C)(COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.